molecular formula C18H21BrO B14542142 Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- CAS No. 62153-77-9

Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]-

Cat. No.: B14542142
CAS No.: 62153-77-9
M. Wt: 333.3 g/mol
InChI Key: CRIOOICPVDIPAA-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with a complex substituent that includes a propoxyphenyl group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- typically involves multiple steps. One common method is the bromination of a suitable precursor, such as 1-methyl-1-(4-propoxyphenyl)ethylbenzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

    Substitution: Phenolic derivatives.

    Oxidation: Carbonyl or carboxyl compounds.

    Reduction: Hydrogenated derivatives.

Scientific Research Applications

Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- involves its interaction with various molecular targets. The bromine atom and the propoxyphenyl group play crucial roles in determining the compound’s reactivity and binding affinity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the propoxyphenyl group can engage in π-π interactions with aromatic systems, influencing the compound’s overall behavior in chemical and biological environments.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-bromo-4-methyl-: Similar in structure but lacks the propoxyphenyl group.

    Benzene, 1-bromo-4-ethyl-: Contains an ethyl group instead of the complex substituent.

    Benzene, 1-bromo-4-propyl-: Features a propyl group in place of the propoxyphenyl group.

Uniqueness

Benzene, 1-bromo-4-[1-methyl-1-(4-propoxyphenyl)ethyl]- is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62153-77-9

Molecular Formula

C18H21BrO

Molecular Weight

333.3 g/mol

IUPAC Name

1-bromo-4-[2-(4-propoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C18H21BrO/c1-4-13-20-17-11-7-15(8-12-17)18(2,3)14-5-9-16(19)10-6-14/h5-12H,4,13H2,1-3H3

InChI Key

CRIOOICPVDIPAA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)Br

Origin of Product

United States

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